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Compound of Interest

Compound Name: 3-Methoxyphenol

Cat. No.: B1666288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide addresses the crystalline structure of 3-Methoxyphenol (m-

methoxyphenol, resorcinol monomethyl ether), a significant intermediate in the pharmaceutical

and chemical industries. A thorough search of publicly available crystallographic databases,

including the Cambridge Crystallographic Data Centre (CCDC), and a comprehensive review of

relevant scientific literature have been conducted. This investigation reveals a notable absence

of a publicly available, experimentally determined crystal structure for 3-Methoxyphenol.

Despite its widespread use, the specific arrangement of molecules in the solid state, including

unit cell parameters and space group, has not been deposited in accessible databases. This

guide will, therefore, present the available physicochemical data for 3-Methoxyphenol and, for

illustrative purposes, provide a detailed analysis of the crystal structure of a closely related

compound, 3,4-dimethoxyphenol. This will serve as a valuable reference point for

understanding the potential intermolecular interactions and packing motifs that could be

expected in 3-Methoxyphenol.

Physicochemical Properties of 3-Methoxyphenol
While crystallographic data is unavailable, a summary of the known physical and chemical

properties of 3-Methoxyphenol is presented in Table 1.
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Table 1: Physicochemical Properties of 3-Methoxyphenol

Property Value Reference

Chemical Formula C₇H₈O₂ [1][2]

Molecular Weight 124.14 g/mol [1][2]

CAS Number 150-19-6 [1]

Appearance Clear, pink to red liquid

Boiling Point 243 °C (lit.)

Melting Point
Data not consistently reported

for a crystalline solid

Density 1.131 g/mL at 25 °C (lit.)

Refractive Index n20/D 1.552 (lit.)

Solubility Slightly soluble in water

Crystalline Structure of 3,4-Dimethoxyphenol: An
Illustrative Analog
Given the lack of data for 3-Methoxyphenol, the crystal structure of 3,4-dimethoxyphenol (a

positional isomer of a methylated 3-Methoxyphenol) is presented as a case study. This

compound provides insight into the types of hydrogen bonding and molecular packing that

phenols with methoxy substituents can adopt.

Crystallographic Data
The crystallographic data for 3,4-dimethoxyphenol has been experimentally determined and is

summarized in Table 2.

Table 2: Crystallographic Data for 3,4-Dimethoxyphenol
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Parameter Value

Chemical Formula C₈H₁₀O₃

Molecular Weight 154.16 g/mol

Crystal System Orthorhombic

Space Group Pbca

Unit Cell Dimensions

a 8.7477 (4) Å

b 13.8218 (7) Å

c 26.6422 (13) Å

α, β, γ 90°

Volume 3221.3 (3) Å³

Z 16

Temperature 120 K

Radiation Mo Kα

R-factor 0.042

Data sourced from a study on the crystal structure of 3,4-dimethoxyphenol.

Molecular Packing and Hydrogen Bonding
In the crystal structure of 3,4-dimethoxyphenol, there are two independent molecules in the

asymmetric unit. The molecules are essentially planar. The crystal packing is characterized by

the formation of infinite chains through O—H···O hydrogen bonds. These interactions involve

the phenolic hydroxyl group as a hydrogen bond donor and the oxygen atoms of the methoxy

groups as acceptors. Specifically, two distinct hydrogen bonding chains propagate along the

direction.
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Experimental Protocols (Hypothetical for 3-
Methoxyphenol)
Should a researcher successfully crystallize 3-Methoxyphenol, a standard experimental

workflow for crystal structure determination would be followed. This hypothetical protocol is

detailed below.

Crystallization
Slow evaporation of a suitable solvent would be the primary method for obtaining single

crystals of 3-Methoxyphenol. Solvents to be screened would include those in which 3-
Methoxyphenol is sparingly soluble, such as hexane, toluene, or a mixture of solvents like

ethyl acetate/heptane.

X-ray Diffraction Data Collection
A suitable single crystal would be mounted on a diffractometer. Data collection would be

performed at a low temperature (e.g., 100-120 K) to minimize thermal vibrations. A typical

instrument would be a Bruker Venture D8 CMOS diffractometer using Mo Kα radiation (λ =

0.71073 Å). A series of frames would be collected with varying ω and φ angles.

Structure Solution and Refinement
The collected diffraction data would be processed to yield a set of structure factors. The crystal

structure would be solved using direct methods or Patterson synthesis, and then refined by full-

matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen

atoms would be placed in calculated positions and refined using a riding model. The final

structure would be validated using tools like checkCIF.

Visualization of Experimental Workflow
The logical flow of an experiment to determine the crystal structure of a compound like 3-
Methoxyphenol is depicted in the following diagram.
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Caption: Experimental workflow for crystal structure determination.
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Conclusion
This technical guide has established that there is no publicly available, experimentally

determined crystalline structure of 3-Methoxyphenol. To provide a valuable resource for

researchers in the field, this guide has summarized the known physicochemical properties of 3-
Methoxyphenol and presented a detailed analysis of the crystal structure of the closely related

compound, 3,4-dimethoxyphenol, as an illustrative example. Furthermore, a hypothetical

experimental protocol and a workflow diagram for the crystal structure determination of 3-
Methoxyphenol have been provided. The elucidation of the precise solid-state structure of 3-
Methoxyphenol remains a gap in the scientific literature and presents an opportunity for future

research. Such a study would be of significant interest to the pharmaceutical and materials

science communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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